molecular formula C19H23N3O4 B2984082 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone CAS No. 1211087-22-7

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone

Cat. No.: B2984082
CAS No.: 1211087-22-7
M. Wt: 357.41
InChI Key: FAJPALZINKYCNT-UHFFFAOYSA-N
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Description

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone features a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety and a 3,5-dimethoxyphenyl methanone group.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-9-14(10-16(11-15)25-2)19(23)22-7-5-13(6-8-22)18-21-20-17(26-18)12-3-4-12/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJPALZINKYCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, cyclopropylcarboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a dehydrating agent like phosphorus oxychloride to yield the oxadiazole ring.

  • Attachment of the Piperidine Ring: : The oxadiazole derivative is then reacted with a piperidine derivative. This can be achieved through nucleophilic substitution reactions where the oxadiazole ring is functionalized to allow for the attachment of the piperidine ring.

  • Formation of the Methanone Group: : The final step involves the introduction of the methanone group. This can be done by reacting the intermediate compound with a dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Analogs in Methanone Derivatives

Several structurally related methanone derivatives have been synthesized and studied, as highlighted in . Key comparisons include:

Compound Name (CAS No.) Core Structure Substituents Hypothesized Bioactivity
Target Compound Piperidine-oxadiazole 5-Cyclopropyl-oxadiazole; 3,5-dimethoxyphenyl methanone Kinase inhibition, antimicrobial
[4-(3-Azabicyclo[3.1.0]hex-1-yl)phenyl]phenyl-methanone (86216-22-0) Bicyclic azabicyclo-piperazine 3-Azabicyclo[3.1.0]hexane; phenyl CNS modulation (e.g., serotonin receptors)
[4-(3-Azetidinyl)-1-piperazinyl]cyclopropyl-methanone (918480-23-6) Piperazine-azetidine Cyclopropylcarbonyl; azetidine Antipsychotic or anti-inflammatory
[4-(3-Phenylpropyl)-1-piperazinyl][5-(2-pyridinyl)-2-thienyl]-methanone Piperazine-thienylpyridine 3-Phenylpropyl; 2-pyridinyl-thiophene GPCR antagonism (e.g., histamine receptors)

Key Observations :

  • Oxadiazole vs. Azabicyclo/Azetidine : The target compound’s oxadiazole group may enhance metabolic stability compared to azabicyclo or azetidine derivatives, which are prone to ring-opening reactions .
  • Cyclopropyl Effect : The cyclopropyl substituent on oxadiazole could reduce steric hindrance compared to bulkier groups (e.g., 3-phenylpropyl), enabling better target binding .

Bioactivity Modulation by Structural Features

Minor structural variations significantly influence bioactivity:

  • Piperidine vs. Piperazine : Piperidine-based compounds (e.g., the target) may exhibit stronger CNS penetration than piperazine analogs due to reduced polarity .
  • Electron-Deficient Moieties : The oxadiazole’s electron-withdrawing nature could enhance interactions with enzymatic active sites, as seen in kinase inhibitors like imatinib .

Challenges in Comparative Analysis

  • Limited Direct Data: No explicit bioactivity data for the target compound exists in the provided evidence. Inferences are drawn from structural analogs and general principles of medicinal chemistry.
  • Synthetic Accessibility: The cyclopropyl-oxadiazole-piperidine scaffold may pose synthesis challenges compared to simpler methanone derivatives, affecting scalability .

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O3C_{17}H_{22}N_4O_3 with a molecular weight of approximately 342.39 g/mol. The structure features a piperidine ring substituted with a cyclopropyl-1,3,4-oxadiazole moiety and a methanone group connected to a dimethoxy-substituted phenyl ring.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities. Specifically, the oxadiazole moiety is recognized for its roles in:

  • Anticancer Activity : Compounds containing the 1,3,4-oxadiazole scaffold have shown promise in inhibiting tumor growth across various cancer cell lines due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Properties : Several studies have reported the effectiveness of oxadiazole derivatives against various bacterial and fungal strains.
  • Antioxidant Effects : The antioxidant potential of these compounds contributes to their protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It can influence pathways such as apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors : Binding affinity to specific receptors may lead to altered cellular responses.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Antioxidant Evaluation :
    • The compound was evaluated using DPPH and ABTS assays, revealing potent free radical scavenging activity that supports its potential use in oxidative stress-related conditions.

Data Table: Biological Activity Summary

Activity TypeModel/AssayResultReference
AnticancerMCF-7 Cell LineInduced apoptosis; IC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntioxidantDPPH Assay% Inhibition = 85% at 50 µg/mL

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